molecular formula C6H10O3 B13633418 (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13633418
M. Wt: 130.14 g/mol
InChI Key: MEXFQILMFUCKDT-RFZPGFLSSA-N
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Description

(1R,2S)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a carboxylic acid group at position 1 and a methoxymethyl substituent at position 2 of the cyclopropane ring. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol . Cyclopropane-containing compounds are valued in medicinal chemistry due to their rigid structure, which can enhance binding affinity to biological targets. This compound is primarily used as a synthetic intermediate in the preparation of complex molecules, including pharmaceuticals and bioactive agents .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1

InChI Key

MEXFQILMFUCKDT-RFZPGFLSSA-N

Isomeric SMILES

COC[C@H]1C[C@H]1C(=O)O

Canonical SMILES

COCC1CC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the enantioselective Michael Initiated Ring Closure (MIRC) reaction, which is known for its efficiency in generating cyclopropane rings with excellent enantioselectivity .

Industrial Production Methods

Industrial production methods for cyclopropane derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations: Methoxymethyl vs. Hydroxymethyl

  • (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid (CAS 66823-04-9) features a hydroxymethyl group and a phenyl substituent. However, the hydroxyl group may also reduce metabolic stability due to susceptibility to oxidation or conjugation reactions .
  • Key Data: Property (1R,2S)-2-(Methoxymethyl) (1R,2S)-2-(Hydroxymethyl)-1-phenyl Molecular Formula C₆H₁₀O₃ C₁₁H₁₂O₃ Molecular Weight 130.14 g/mol 192.21 g/mol CAS Number Not explicitly provided 66823-04-9

Stereochemical Isomers

  • (1S,2S)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid is a stereoisomer of the target compound. The (1R,2S) configuration may exhibit distinct physicochemical properties, such as melting points and optical rotation, which influence crystallization behavior and bioavailability .

Functional Group Modifications: Methoxycarbonyl vs. Methoxymethyl

  • (1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS 88335-86-8) replaces the methoxymethyl group with a methoxycarbonyl (-COOMe) group. The electron-withdrawing nature of the carbonyl group increases the acidity of the carboxylic acid (pKa ~2-3) compared to the methoxymethyl analogue (pKa ~4-5). This difference impacts salt formation and solubility in basic conditions .

Complex Substituents and Pharmacological Relevance

  • (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (Vinyl-ACCA) () is a structurally constrained amino acid used in HCV protease inhibitors. The vinyl group introduces rigidity, while the amino and carboxylic acid groups enable hydrogen bonding with enzyme active sites. In contrast, the methoxymethyl group in the target compound may prioritize lipophilicity over hydrogen-bonding capacity .

Substituent Bulk and Conformational Effects

  • rel-(1R,2S)-2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopropane-1-carboxylic acid (CAS 1820570-18-0) incorporates a piperidine-Boc group, significantly increasing steric bulk. Such modifications are common in prodrug strategies to enhance pharmacokinetics but may complicate synthetic scalability .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Application
(1R,2S)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid Methoxymethyl C₆H₁₀O₃ 130.14 Not provided Synthetic intermediate
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid Hydroxymethyl, Phenyl C₁₁H₁₂O₃ 192.21 66823-04-9 Bioactive agent research
(1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid Methoxycarbonyl C₆H₈O₄ 144.13 88335-86-8 Pharmaceutical synthesis
(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (Vinyl-ACCA) Vinyl, Amino C₆H₉NO₂ 127.14 Not provided HCV protease inhibition

Biological Activity

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid is a chiral compound belonging to the cyclopropane family, which has garnered attention in various fields including medicinal chemistry and agricultural science. Its unique structure imparts distinctive biological activities, making it a subject of interest for researchers aiming to explore its potential therapeutic applications.

The compound has a molecular formula of C6H10O3C_6H_{10}O_3 and features a cyclopropane ring with a methoxymethyl group and a carboxylic acid functional group. This configuration contributes to its chemical reactivity and potential interactions with biological systems.

The biological activity of (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate various biochemical pathways.

Key Interactions:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in ethylene biosynthesis in plants, particularly 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which plays a crucial role in fruit ripening. This inhibition can delay ripening processes and improve post-harvest quality of fruits .
  • Receptor Binding : Preliminary studies suggest that the compound may interact with dopamine receptors, which could have implications in neurological research .

Biological Activities

Research has highlighted several notable biological activities associated with (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid:

  • Inhibition of Ethylene Production : Studies indicate that this compound effectively inhibits ethylene production in various plant species, which is vital for controlling fruit ripening and senescence .
  • Anti-inflammatory Properties : There are indications that the compound may possess anti-inflammatory effects, potentially making it useful in therapeutic applications for inflammatory diseases.
  • Anticancer Activity : In vitro studies have suggested that derivatives of this compound can inhibit certain cancer cell lines, indicating potential as an anticancer agent.

Study 1: Inhibition of ACO2

A study conducted on Arabidopsis thaliana demonstrated that (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid exhibited significant inhibitory activity against the ACO2 enzyme. The binding affinity was evaluated using molecular docking techniques, revealing a strong interaction between the compound and the enzyme's active site.

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties of this compound were assessed using murine models. Results indicated a reduction in pro-inflammatory cytokines following treatment with (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid, suggesting its potential utility in managing inflammatory conditions.

Comparative Analysis

The biological activity of (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid can be compared to other cyclopropane derivatives. Below is a summary table illustrating differences in biological activities among related compounds:

Compound NameBiological ActivityNotable Effects
(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acidEthylene inhibition, anti-inflammatoryDelays fruit ripening; reduces inflammation
(1S,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acidModerate ethylene inhibitionLess effective than (1R,2S) variant
Cyclopropane-1-carboxylic acidLimited biological activityPrimarily used as a synthetic intermediate

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